molecular formula C20H22ClN5O4 B283310 4-amino-N-[2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide

4-amino-N-[2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide

Cat. No. B283310
M. Wt: 431.9 g/mol
InChI Key: WLBTUJREBXKWQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N-[2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide, also known as Compound A, is a synthetic compound that has been widely studied for its potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of 4-amino-N-[2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide A is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. This results in a reduction in inflammation, tumor growth, and angiogenesis, which can help to prevent the development and progression of various diseases.
Biochemical and Physiological Effects:
4-amino-N-[2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide A has been shown to have a number of biochemical and physiological effects in the body. It has been shown to inhibit the activity of various enzymes and signaling pathways, which can help to reduce inflammation and prevent the growth of tumors. It has also been shown to have anti-angiogenic effects, which can help to prevent the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

4-amino-N-[2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide A has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and is readily available for use in research. It has also been extensively studied, which means that there is a large body of research available on its properties and potential applications. However, there are also some limitations to the use of 4-amino-N-[2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide A in lab experiments. It can be difficult to work with due to its complex structure, and it may not be suitable for certain types of experiments.

Future Directions

There are many potential future directions for research on 4-amino-N-[2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide A. One area of interest is the development of new synthetic compounds that are based on the structure of 4-amino-N-[2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide A. These compounds could have improved properties and may be more effective in the treatment of certain diseases. Another area of interest is the development of new methods for synthesizing 4-amino-N-[2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide A, which could make it easier and more cost-effective to produce. Finally, there is a need for further research on the mechanism of action of 4-amino-N-[2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide A, which could help to identify new targets for drug development.

Synthesis Methods

4-amino-N-[2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide A is synthesized through a multi-step process that involves the reaction of several different chemicals. The synthesis method involves the use of various reagents and catalysts, and the process is carefully controlled to ensure that the final product is pure and of high quality.

Scientific Research Applications

4-amino-N-[2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide A has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. It has also been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and cardiovascular disease.

properties

Molecular Formula

C20H22ClN5O4

Molecular Weight

431.9 g/mol

IUPAC Name

4-amino-N-[2-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C20H22ClN5O4/c1-28-17-10-14(4-7-16(17)29-12-13-2-5-15(21)6-3-13)11-23-8-9-24-20(27)18-19(22)26-30-25-18/h2-7,10,23H,8-9,11-12H2,1H3,(H2,22,26)(H,24,27)

InChI Key

WLBTUJREBXKWQJ-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CNCCNC(=O)C2=NON=C2N)OCC3=CC=C(C=C3)Cl

Canonical SMILES

COC1=C(C=CC(=C1)CNCCNC(=O)C2=NON=C2N)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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